Stereospecific Vasorelaxant Potency: Quinine Sulfate vs. Quinidine Sulfate in Isolated Rat Aorta
In a direct head-to-head comparison using isolated rat thoracic aortic rings contracted with 80 mM KCl, quinidine sulfate produced a concentration-dependent relaxation with a pD2 value of 4.89, whereas quinine sulfate yielded a pD2 value of 4.23 [1]. This difference corresponds to quinidine being approximately 4–5 times more potent than quinine in this vascular preparation. Additionally, in competitive antagonism of noradrenaline-induced contractions, quinidine exhibited a pA2 value of 6.20 compared to 5.68 for quinine (P < 0.05), further confirming stereospecific divergence in alpha1D-adrenoceptor antagonism [1]. At concentrations ≤3×10^-5 M, neither compound shifted 5-HT or endothelin-1 concentration-response curves, indicating that the observed differences are mechanism-specific rather than generalized [1].
| Evidence Dimension | Vasorelaxant potency (pD2) on KCl-induced contraction |
|---|---|
| Target Compound Data | pD2 = 4.23 |
| Comparator Or Baseline | Quinidine sulfate: pD2 = 4.89 |
| Quantified Difference | Quinidine 4–5× more potent than quinine |
| Conditions | Rat isolated thoracic aortic rings, 80 mM KCl-induced contraction, 10^-6 M to 3×10^-4 M concentration range |
Why This Matters
This stereospecific potency differential confirms that quinine sulfate and quinidine sulfate are not interchangeable in vascular pharmacology studies and explains why quinidine, not quinine, is used clinically as an antiarrhythmic agent.
- [1] Suarez-Kurtz, G., et al. (1996). Stereoselective effects of the enantiomers, quinidine and quinine, on depolarization- and agonist-mediated responses in rat isolated aorta. British Journal of Pharmacology, 117(1), 105–110. PMID: 8825350. View Source
